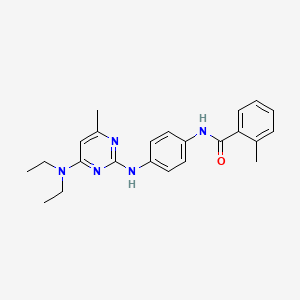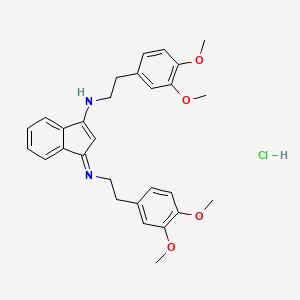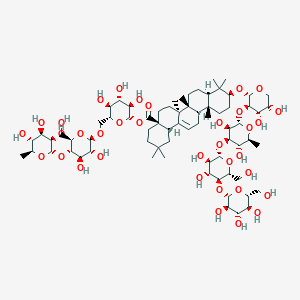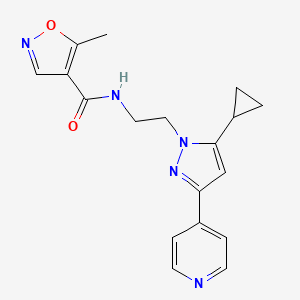
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide is a synthetic organic compound with notable applications in chemistry and medicine. This compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide involves several key steps:
Formation of the pyrimidine ring: : This step typically involves the reaction of diethylamine with a suitable precursor to form the diethylaminopyrimidine intermediate.
Amino group introduction: : The intermediate is then reacted with 4-aminophenylamine under controlled conditions to introduce the amino group.
Coupling reaction: : Finally, the compound is coupled with 2-methylbenzoic acid in the presence of a coupling reagent to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include:
Using automated synthesis reactors to precisely control temperature, pressure, and reaction time.
Employing high-purity reagents and solvents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide can undergo several types of chemical reactions, including:
Oxidation: : This reaction can alter the electronic properties of the compound, potentially leading to new functional derivatives.
Reduction: : Useful for converting the compound into more reactive species or for studying its redox behavior.
Substitution: : Substituting different functional groups on the benzamide or pyrimidine rings to explore the chemical space.
Common Reagents and Conditions
Oxidation: : Typically performed using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Often achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: : Halogenated derivatives and nucleophilic reagents are common, with reactions conducted under reflux or in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Common products include hydroxylated derivatives, reduced amines, and various substituted analogs.
Scientific Research Applications
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: : Used as a precursor for synthesizing other complex organic molecules.
Biology: : Employed in the study of enzyme interactions and protein-ligand binding studies due to its ability to interact with various biological macromolecules.
Medicine: : Potential use in the development of pharmaceuticals, particularly as a candidate for drugs targeting specific enzymes or receptors.
Industry: : Application in the manufacturing of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: : This compound can interact with enzymes, receptors, and nucleic acids, influencing their function.
Pathways Involved: : It may modulate signal transduction pathways, alter gene expression, or inhibit enzyme activity, leading to its various biological effects.
Comparison with Similar Compounds
Similar Compounds
Other compounds with similar structures include:
N-(4-(4-(dimethylamino)pyrimidin-2-yl)amino)phenyl)-2-methylbenzamide
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzamide
Uniqueness
What sets N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide apart from its analogs is its specific structural configuration, which grants it a distinctive profile in terms of reactivity, biological activity, and potential applications. Its unique combination of functional groups allows it to interact with a diverse range of molecular targets, making it a versatile tool in research and industry.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-5-28(6-2)21-15-17(4)24-23(27-21)26-19-13-11-18(12-14-19)25-22(29)20-10-8-7-9-16(20)3/h7-15H,5-6H2,1-4H3,(H,25,29)(H,24,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZSIFNIZZTBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B2356219.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2356220.png)


![1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356224.png)
![N-(4-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356226.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B2356227.png)
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2356233.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine](/img/structure/B2356235.png)


